molecular formula C13H16BrN3 B11806236 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11806236
M. Wt: 294.19 g/mol
InChI Key: PBTXYRKCDOMIMF-UHFFFAOYSA-N
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Description

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a phenyl group at position 1, an isobutyl substituent at position 3, and a bromine atom at position 4. Pyrazole scaffolds are widely studied for their pharmacological and materials science applications, with substituents critically influencing reactivity, solubility, and bioactivity .

Properties

Molecular Formula

C13H16BrN3

Molecular Weight

294.19 g/mol

IUPAC Name

4-bromo-5-(2-methylpropyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C13H16BrN3/c1-9(2)8-11-12(14)13(15)17(16-11)10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3

InChI Key

PBTXYRKCDOMIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1Br)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazol-5-amine with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of corresponding oxides or amines .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Case Study: COX Inhibition
A notable study evaluated the anti-inflammatory properties of various pyrazole derivatives, including those synthesized from 4-bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine. The results indicated that several compounds demonstrated high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, surpassing traditional anti-inflammatory drugs like celecoxib .

CompoundCOX-2 Inhibition IC50 (μM)
4-Bromo derivative A0.02
4-Bromo derivative B0.03
Celecoxib0.04

Agricultural Chemistry

Agrochemical Formulations
In agricultural chemistry, this compound is utilized in developing effective pesticides and herbicides. Its structural properties allow for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Case Study: Pesticide Development
Research has demonstrated the effectiveness of pyrazole-based agrochemicals in increasing crop yields and providing protection against common agricultural pests. The synthesis of these compounds often involves straightforward routes that yield high purity and bioactivity .

Material Science

Novel Material Synthesis
The compound is also explored for its potential in material science, particularly in creating materials with enhanced thermal stability and chemical resistance. These properties are valuable for applications in coatings and polymers.

Research Findings
Studies have indicated that incorporating pyrazole moieties into polymer matrices can significantly improve their mechanical properties and resistance to degradation under various environmental conditions .

Biochemical Research

Biochemical Assays
In biochemical research, this compound serves as a tool for studying enzyme interactions and biological pathways vital for drug discovery.

Case Study: Enzyme Interaction Studies
Recent studies have utilized this compound to investigate its role as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. The findings suggest that pyrazole derivatives can modulate enzyme activity, presenting new avenues for therapeutic interventions .

Mechanism of Action

The mechanism of action of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Substituent Variations at Position 3

The isobutyl group (CH2CH(CH3)2) at position 3 distinguishes this compound from close analogs:

  • Similarity score: 0.92 .
  • 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 1349709-09-6): Cyclopropyl introduces ring strain and planar geometry, altering electronic distribution. Similarity score: 0.88 .
Table 1: Substituent Effects at Position 3
Compound Substituent (Position 3) Molecular Weight LogP* (Predicted)
Target Compound Isobutyl ~293.2 g/mol 3.8
3-Isopropyl Analog Isopropyl ~279.1 g/mol 3.5
3-Cyclopropyl Analog Cyclopropyl ~277.1 g/mol 3.2

*Estimated using fragment-based methods.

Bromine Substitution and Positional Isomerism

Bromine at position 4 (electron-withdrawing) contrasts with analogs like 5-Amino-4-bromo-3-methyl-1H-pyrazole (CAS 1780-72-9), where bromine is at position 4 but the amine is at position 3. Such positional changes significantly alter dipole moments and reactivity .

Pyrazole Derivatives in Drug Discovery

Pyrazole-based compounds in (e.g., 4k , 4h ) exhibit COX-2 inhibitory activity, with substituents like bromothiophene or fluorophenyl enhancing target affinity. While the target compound lacks direct biological data in the provided evidence, its isobutyl group may improve membrane permeability compared to smaller substituents .

Computational Studies

highlights DFT analyses of a tert-butyl/methyl-substituted pyrazol-5-amine, revealing nonlinear optical properties. Similar studies on the target compound could predict its polarizability and charge distribution .

Biological Activity

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H16BrN3C_{13}H_{16}BrN_3. The structure features a bromine atom at the 4-position and an isobutyl group at the 3-position of the pyrazole ring, contributing to its unique biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4-Bromo-PyrazoleMDA-MB-23110.0Induces apoptosis via caspase activation
1-H-PyrazoleHepG25.0Microtubule destabilization
Curcumin AnalogVarious Cancer Cells20.0Inhibition of microtubule assembly

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, studies have demonstrated that certain pyrazoles exhibit selective COX-2 inhibitory activity with IC50 values ranging from 0.020.02 to 0.04μM0.04\,\mu M .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (μM)Selectivity Index
4-Bromo-PyrazoleCOX-20.03High
Pyrazole DerivativeCOX-10.04Moderate

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. For instance:

  • Enzyme Inhibition : This compound may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
  • Microtubule Destabilization : Similar pyrazole derivatives have been shown to disrupt microtubule assembly, which is crucial for cell division and survival in cancer cells .
  • Apoptosis Induction : The enhancement of caspase activity suggests that these compounds can trigger programmed cell death in malignancies.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Model : A study involving MDA-MB-231 cells showed that treatment with a related pyrazole resulted in significant apoptosis at concentrations as low as 1μM1\,\mu M, highlighting its potential as an anticancer agent.
  • Inflammation Model : In carrageenan-induced paw edema models, compounds exhibiting similar structures demonstrated significant anti-inflammatory effects with minimal side effects on gastrointestinal safety .

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